N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide
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Description
“N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide” is a complex organic compound. It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . These compounds can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .
Synthesis Analysis
The synthesis of such compounds often starts from a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . The compound also contains an azetidine ring, which is a four-membered cyclic amine .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The pyrazolo[3,4-d]pyrimidine core can undergo various substitution reactions at positions N1, C3, C4, C5, and C6 . The azetidine ring can also undergo ring-opening reactions .Future Directions
Mechanism of Action
Target of Action
The primary target of N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]methanesulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis, effectively killing cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth in various cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Properties
IUPAC Name |
N-methyl-N-[[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-16(20(2,18)19)4-8-5-17(6-8)11-9-3-14-15-10(9)12-7-13-11/h3,7-8H,4-6H2,1-2H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJJYNUOLFDDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=NC3=C2C=NN3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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